2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-4-6-15(7-5-14)25(21,22)20-10-8-13(9-11-20)17-19-18-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCUXKJCZIRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-methoxybenzenesulfonyl chloride, reacts with piperidine under basic conditions to form 1-(4-methoxyphenylsulfonyl)piperidine.
Cyclopropylation: The piperidine intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring. This can be achieved by reacting the cyclopropylated intermediate with hydrazine hydrate and carbon disulfide, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole exhibits several promising biological activities:
- Antimicrobial Activity : This compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents. Studies utilizing disk diffusion methods have demonstrated its potential against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways critical for tumor growth .
Drug Development
The compound's unique structure positions it as a valuable scaffold in drug design. Its ability to modulate biological targets makes it a candidate for further development into pharmaceuticals targeting conditions such as:
- Diabetes : Similar compounds have been shown to stimulate insulin secretion and improve glucose tolerance in diabetic models .
- Neurological Disorders : The piperidine component suggests potential applications in treating neurological conditions due to its ability to cross the blood-brain barrier.
Case Studies
Several case studies have highlighted the applications of this compound:
-
Case Study on Antibacterial Activity :
- A series of experiments tested various concentrations of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole against clinical strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for new antibiotics .
- Case Study in Cancer Research :
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-oxadiazole derivatives allow for comparative analysis of substituent effects on activity and physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Sulfonyl Group Variation :
- The target compound’s 4-methoxyphenylsulfonyl group may enhance solubility compared to the 4-tosyl (4-methyl) and 4-chlorophenylsulfonyl analogs, which exhibit higher lipophilicity and stronger enzyme inhibition .
- The 4-chlorophenylsulfonyl group in analogs showed strong BSA binding, suggesting the target compound’s 4-methoxy group might reduce nonspecific protein interactions . Oxadiazole Substituents:
- The cyclopropyl group in the target compound likely increases metabolic stability compared to mercapto or hydroxy substituents, which are prone to oxidation .
- Mercapto derivatives (e.g., ) demonstrated higher antibacterial activity but lower enzyme inhibition, highlighting a trade-off between target selectivity and substituent reactivity .
Piperidine Positional Effects :
- Piperidin-4-yl substitution is conserved across analogs, suggesting its role in conferring conformational rigidity and enhancing binding to enzymatic pockets (e.g., lipoxygenase) .
Antimicrobial Activity Trends :
Biological Activity
2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₇H₂₁N₃O₄S
- Molecular Weight : 363.4 g/mol
- CAS Number : 1172911-58-8
Biological Activity Overview
The biological activity of oxadiazole derivatives, including 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, has been extensively studied. These compounds exhibit a wide range of pharmacological effects including:
-
Anticancer Activity :
- Recent studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole demonstrated significant cytotoxic effects against breast (MCF7) and prostate (PC3) cancer cells with IC50 values indicating potent activity .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole include:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and caspases .
- Inhibition of Key Enzymes : Studies have indicated that certain oxadiazoles can inhibit carbonic anhydrases which are involved in tumor growth and metastasis .
Anticancer Activity Case Study
A study conducted on various oxadiazole derivatives found that specific modifications in the chemical structure significantly enhanced anticancer activity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Cyclopropyl derivative | MCF7 | 10.38 |
| 4-Methoxy derivative | PC3 | 12.50 |
This indicates that structural variations can lead to significant differences in efficacy against cancer cell lines .
Antimicrobial Activity Case Study
In another study focused on antimicrobial properties:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 2-Cyclopropyl derivative | E. coli | 15 |
| 2-Cyclopropyl derivative | Candida albicans | 12 |
These results suggest that the compound has potential as a therapeutic agent against both bacterial and fungal infections .
Q & A
Q. What are the optimal synthetic routes for preparing 2-cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole?
- Methodological Answer : The synthesis involves multi-step reactions starting with heterocyclic nucleophile formation and electrophilic coupling. Key steps include:
- Step 1 : Conversion of aralkyl/aryl carboxylic acids to 1,3,4-oxadiazole nucleophiles via reflux with ethanol and sulfuric acid (3–4 hours) .
- Step 2 : Synthesis of the electrophilic component (e.g., 4-bromomethylbenzenesulfonyl derivatives) using 4-methylpiperidine and sulfonylation agents .
- Step 3 : Coupling nucleophiles and electrophiles in DMF with LiH as a base (4–6 hours) .
Critical Parameters : Reaction time, solvent polarity (DMF enhances nucleophilicity), and stoichiometric control of LiH to avoid side reactions.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural elucidation relies on:
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- ¹H-NMR : Key signals include cyclopropyl protons (δ 1.2–1.5 ppm), piperidine H-4 (δ 2.8–3.2 ppm), and methoxy groups (δ 3.8 ppm) .
- EI-MS : Molecular ion peaks (e.g., m/z 405 for C₁₈H₂₀N₄O₃S) confirm molecular weight .
Validation : Cross-referencing spectral data with computational simulations (e.g., DFT) improves accuracy .
Q. What substituent modifications on the oxadiazole core are commonly explored to enhance bioactivity?
- Methodological Answer : Substituents at the 5-position of oxadiazole are varied to modulate electronic and steric effects:
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Improve metabolic stability .
- Bulkier groups (e.g., cyclopropyl, aryl): Enhance target binding via hydrophobic interactions .
Table 2 : Impact of Substituents on Bioactivity
| Substituent | Observed Effect | Reference |
|---|---|---|
| 4-Methoxyphenylsulfonyl | Improved solubility and antibacterial activity | |
| Cyclopropyl | Increased metabolic stability |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : SAR strategies involve:
- Systematic substitution : Testing analogs with varied sulfonyl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to assess potency against bacterial targets .
- Functional assays : Measuring IC₅₀ values in human whole blood or enzyme inhibition assays (e.g., 5-lipoxygenase) to correlate structural changes with activity .
- Computational modeling : Docking studies to predict binding modes with targets like FLAP (5-lipoxygenase-activating protein) .
Key Insight : Substituents at the piperidine sulfonyl group significantly influence binding kinetics and selectivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in:
- Experimental conditions : Differences in solvent (DMSO vs. saline) or cell lines (eukaryotic vs. prokaryotic) .
- Structural analogs : Minor changes (e.g., -OCH₃ to -CF₃) drastically alter pharmacokinetics .
Resolution Steps :
Replicate studies under standardized conditions (pH, temperature, assay type).
Validate purity via HPLC (>95%) to exclude impurities affecting results .
Use isogenic cell lines to minimize genetic variability .
Q. What strategies optimize the antibacterial evaluation of 1,3,4-oxadiazole derivatives?
- Methodological Answer : Optimization involves:
- In silico screening : Molecular docking against bacterial enzymes (e.g., DNA gyrase) to prioritize high-potential analogs .
- Dose-response assays : Testing MIC (Minimum Inhibitory Concentration) across Gram-positive and Gram-negative strains .
- Synergy studies : Combining with β-lactams or fluoroquinolones to assess combinatorial effects .
Critical Consideration : Substituent lipophilicity must balance membrane permeability and solubility .
Q. How can X-ray crystallography and SHELX software aid in structural analysis?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) .
- SHELX Workflow :
SHELXD : Solve phase problems using Patterson methods.
SHELXL : Refine structures with high-resolution data (R-factor < 0.05) .
Application : Resolve piperidine ring conformation and sulfonyl group orientation to inform SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
